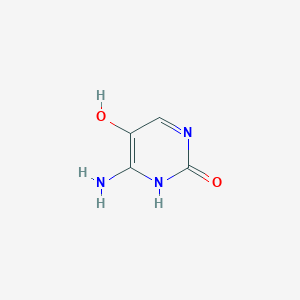

5-Hydroxycytosine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6-amino-5-hydroxy-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c5-3-2(8)1-6-4(9)7-3/h1,8H,(H3,5,6,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLLCDONDZDHLCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=O)NC(=C1O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00928775 | |

| Record name | 6-Imino-1,6-dihydropyrimidine-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00928775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13484-95-2 | |

| Record name | 6-Amino-5-hydroxy-2(1H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13484-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxycytosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013484952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Imino-1,6-dihydropyrimidine-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00928775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-HYDROXYCYTOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P72XNU89LE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biochemical Dynamics and Enzymatic Regulation of 5 Hydroxymethylcytosine

Biosynthesis of 5-Hydroxymethylcytosine (B124674) from 5-Methylcytosine (B146107)

5-Hydroxymethylcytosine (5hmC) is a modified DNA base derived from the oxidation of 5-methylcytosine (5mC). wikipedia.orgfrontiersin.org This conversion is a critical step in the process of DNA demethylation and plays a significant role in epigenetic regulation. wikipedia.orgnih.gov The generation of 5hmC is primarily a result of the catalytic activity of a specific family of enzymes. nih.govbiologists.com

The conversion of 5mC to 5hmC is catalyzed by the Ten-Eleven Translocation (TET) family of enzymes. frontiersin.orgnih.gov This family consists of three members in mammals: TET1, TET2, and TET3. nih.govbiologists.com These proteins are dioxygenases that facilitate the hydroxylation of the methyl group of 5mC. nih.govwikipedia.org The discovery of TET proteins as 5mC dioxygenases unveiled a crucial mechanism for the dynamic regulation of DNA methylation. nih.govbiologists.com

All three TET proteins can perform this catalytic function, though their expression levels and specific roles can vary depending on cell type and developmental stage. nih.govbiologists.com For instance, in mouse embryonic stem cells, Tet1 and Tet2 are the key enzymes responsible for maintaining levels of 5hmC. nih.gov Conversely, TET3 is highly expressed in oocytes and zygotes and plays a crucial role in the epigenetic reprogramming of the paternal genome after fertilization. nih.govbiologists.com While TET1 and TET3 have a C-terminal catalytic domain and an N-terminal CXXC zinc finger domain that binds to DNA, TET2 lacks the CXXC domain. nih.govoatext.com

| Enzyme | Key Functions in Relation to 5hmC |

| TET1 | Catalyzes the conversion of 5mC to 5hmC. biologists.com Together with TET2, sustains 5hmC levels in mouse embryonic stem cells. nih.gov Binds to high CpG content regions via its CXXC domain. nih.gov |

| TET2 | Catalyzes the conversion of 5mC to 5hmC. biologists.com Plays a significant role in maintaining 5hmC levels in embryonic stem cells and is broadly expressed in hematopoietic cells. nih.govnih.gov |

| TET3 | Catalyzes the conversion of 5mC to 5hmC. biologists.com Highly expressed in oocytes and zygotes, crucial for DNA demethylation in the paternal genome of developing zygotes. nih.govbiologists.com |

This table summarizes the primary roles of the TET family of enzymes in the biosynthesis of 5-hydroxymethylcytosine.

The catalytic activity of TET enzymes is dependent on the presence of specific cofactors. nih.govnih.gov These enzymes are members of the Fe(II) and 2-oxoglutarate (2-OG)-dependent dioxygenase superfamily. nih.govnih.gov For their function, they absolutely require iron in the form of Fe(II) and 2-oxoglutarate, which is also known as alpha-ketoglutarate (B1197944) (α-KG), as a co-substrate. nih.govnih.govbiologists.com

During the enzymatic reaction, 2-OG is decarboxylated to succinate (B1194679) and carbon dioxide, which facilitates the oxidation of 5mC. nih.gov The Fe(II) ion is located in the catalytic center and is essential for the reaction. nih.govnih.gov The availability of these cofactors within the cell can directly influence TET enzyme activity, suggesting that these enzymes may act as sensors for the cell's metabolic state. nih.gov

| Cofactor | Role in TET Enzyme Activity |

| Fe(II) | An essential cofactor bound in the enzyme's active site, directly participating in the catalytic reaction. nih.govnih.gov |

| 2-oxoglutarate (α-KG) | A required co-substrate that is consumed during the reaction to facilitate the oxidation of 5mC. nih.govnih.govbiologists.com |

This table outlines the essential cofactors required for the catalytic function of TET enzymes.

Further Oxidation Products of 5-Hydroxymethylcytosine

The enzymatic activity of TET proteins is not limited to the formation of 5hmC. They can further oxidize 5hmC in a stepwise manner, leading to the generation of other cytosine derivatives. biologists.comnih.govnorthwestern.edu This iterative oxidation is a key part of the active DNA demethylation pathway, where 5mC is ultimately converted back to an unmodified cytosine. frontiersin.orgoatext.com

Following the generation of 5hmC, TET enzymes can catalyze its further oxidation to produce 5-formylcytosine (B1664653) (5fC). wikipedia.orgnih.govresearchgate.net This process involves the conversion of the hydroxymethyl group at the 5th position of the cytosine ring into a formyl group. nih.gov The existence of 5fC has been confirmed in the genomic DNA of mouse embryonic stem cells and various mouse organs. nih.gov The formation of 5fC is a crucial intermediate step in the pathway leading to complete demethylation. researchgate.net

The oxidation process can proceed further, with TET enzymes catalyzing the conversion of 5fC into 5-carboxylcytosine (5caC). wikipedia.orgnih.govresearchgate.net In this reaction, the formyl group of 5fC is oxidized to a carboxyl group. nih.gov Like 5fC, 5caC has been detected in the genome of mouse embryonic stem cells. nih.gov Both 5fC and 5caC are recognized and excised by the enzyme thymine (B56734) DNA glycosylase (TDG) as part of the base excision repair (BER) pathway, which ultimately replaces the modified base with an unmodified cytosine, completing the demethylation cycle. oatext.comwikipedia.org

Interplay with DNA Methyltransferases (DNMTs)

The regulation of DNA methylation patterns is a dynamic process governed by the balance between the activities of DNA methyltransferases (DNMTs) and TET enzymes. biologists.comfoundmyfitness.com While TET enzymes initiate demethylation through oxidation, DNMTs are responsible for establishing and maintaining DNA methylation marks. frontiersin.orgnih.gov

The DNMT family includes DNMT1, which primarily maintains existing methylation patterns during DNA replication, and DNMT3A and DNMT3B, which are responsible for de novo methylation. frontiersin.orgnih.gov The interplay between these two families of enzymes is crucial for proper cellular differentiation and development. frontiersin.org For instance, it has been suggested that certain signaling pathways, like the TGF-β pathway, can regulate the expression of TET genes by stimulating DNMT3A and DNMT3B to methylate and thus silence the TET promoters. oatext.com This creates a feedback loop where methylation enzymes can repress the expression of demethylation enzymes, highlighting the intricate crosstalk that maintains the epigenetic landscape of a cell. oatext.com Interference with the activity of either DNMTs or TETs can significantly alter the epigenetic state. foundmyfitness.com

Mechanisms of Dna Demethylation Involving 5 Hydroxymethylcytosine

Active DNA Demethylation Pathway

Active DNA demethylation is a multi-step enzymatic process that restores unmethylated cytosine from its methylated form, 5mC. This pathway is crucial in contexts where passive, replication-dependent demethylation is not feasible, such as in post-mitotic cells like neurons. nih.gov The pathway is initiated by the oxidation of 5mC and culminates in a DNA repair-based mechanism to replace the modified base.

The first step in the active DNA demethylation pathway is the sequential oxidation of 5-methylcytosine (B146107) (5mC). This process is catalyzed by the Ten-Eleven Translocation (TET) family of enzymes, which are Fe(II) and α-ketoglutarate-dependent dioxygenases. nih.govwikipedia.org TET enzymes iteratively oxidize 5mC to 5-hydroxymethylcytosine (B124674) (5hmC), then to 5-formylcytosine (B1664653) (5fC), and finally to 5-carboxylcytosine (5caC). nih.govnih.gov

While 5hmC can be passively depleted during DNA replication because it is poorly recognized by maintenance DNA methyltransferases, the further oxidized forms, 5fC and 5caC, are key intermediates in the active demethylation pathway. nih.govnih.gov The generation of these oxidized bases is a critical prerequisite for their recognition and subsequent removal by the DNA repair machinery. nih.govacs.org Studies have shown that TET enzymes can produce 5fC and 5caC from 5mC in an activity-dependent manner, and these modifications have been detected in the genomic DNA of mouse embryonic stem cells and various mouse organs. acs.org

The catalytic processivity of TET enzymes can influence the outcome of the demethylation pathway. A highly processive TET enzyme can generate all oxidized forms of 5mC, paving the way for complete demethylation, whereas a less processive variant might lead to the accumulation of 5hmC. biorxiv.org

Table 1: Sequential Oxidation of 5-methylcytosine by TET Enzymes

| Starting Base | Enzyme Family | Oxidized Products | Significance |

|---|

Once 5fC and 5caC are generated, they are specifically recognized and excised by Thymine (B56734) DNA Glycosylase (TDG). nih.govnih.govnih.govoup.com TDG is a key enzyme in the base excision repair (BER) pathway that hydrolyzes the carbon-nitrogen bond between the sugar-phosphate backbone and the modified cytosine base. wikipedia.org Notably, TDG efficiently removes 5fC and 5caC but does not act on 5mC or 5hmC. nih.govnih.gov

The excision of 5fC and 5caC by TDG creates an apurinic/apyrimidinic (AP) site, a location in the DNA that lacks a base. nih.gov This AP site is a critical intermediate that signals for the subsequent steps of the BER pathway to complete the demethylation process. The interaction between TET enzymes and TDG is crucial for the efficient progression of active DNA demethylation, with some studies suggesting a direct interaction that forms a complex capable of initiating the entire process in vitro. nih.gov The essential role of TDG in this pathway is underscored by the embryonic lethality observed in TDG knockout mice, which is attributed to defects in DNA demethylation. oup.comnih.gov

TGFβ signaling has been shown to stimulate TDG-dependent DNA demethylation, leading to an increase in the global levels of 5fC. uwo.ca This highlights the dynamic regulation of TDG activity in response to cellular signaling pathways.

Following the creation of an AP site by TDG, the Base Excision Repair (BER) pathway is engaged to restore the original, unmodified cytosine. nih.govnih.govmdpi.com BER is a highly conserved and multi-step process that corrects various forms of DNA damage, including the AP sites generated during active DNA demethylation. nih.govmdpi.com The completion of this pathway involves the coordinated action of several enzymes that process the AP site, synthesize a new DNA strand, and ligate the final nick. nih.govjove.com

The BER pathway continues with the action of Apurinic/Apyrimidinic Endonuclease 1 (APE1). APE1 is a crucial enzyme that recognizes the AP site created by TDG and cleaves the phosphodiester backbone immediately 5' to the abasic site. mdpi.comresearchgate.netnih.gov This incision generates a single-strand break with a 3'-hydroxyl group and a 5'-deoxyribose phosphate (B84403) (dRP) residue. jove.comoup.com APE1's endonuclease activity is essential for preparing the DNA for the subsequent steps of repair synthesis. nih.gov Beyond its primary endonuclease function, APE1 also possesses 3'-exonuclease activity, which allows it to remove mismatched nucleotides, thereby acting as a proofreading enzyme. nih.govoup.com The efficient functioning of APE1 is critical, as unrepaired AP sites can block transcription and replication. mdpi.comnih.gov

After APE1 has incised the AP site, DNA Polymerase Beta (Pol β) is recruited to the site of repair. nih.govworldscientific.com Pol β is the primary polymerase involved in the short-patch BER pathway. nih.govnih.gov It performs two distinct enzymatic activities: a polymerase activity and a dRP lyase activity. pnas.orgacs.org First, Pol β's polymerase function fills the single-nucleotide gap by incorporating a complementary cytosine nucleotide, using the opposite strand as a template. jove.compnas.org Following gap-filling, the dRP lyase activity of Pol β removes the 5'-dRP residue left behind after the AP site incision. nih.govpnas.org This removal of the sugar-phosphate remnant is crucial for creating a ligatable nick in the DNA backbone. nih.gov The coordination of Pol β's two activities is essential for the efficient progression of BER. pnas.org

The final step in the BER pathway is the sealing of the nick in the DNA backbone by a DNA ligase. worldscientific.comyoutube.com In the context of short-patch BER, this is typically carried out by DNA Ligase III (LIG3), often in a complex with XRCC1, or by DNA Ligase I (LIG1). pnas.orgnih.gov DNA ligases catalyze the formation of a phosphodiester bond between the 3'-hydroxyl group of the newly inserted nucleotide and the 5'-phosphate of the adjacent nucleotide. worldscientific.comyoutube.com This reaction requires a high-energy cofactor, typically ATP in eukaryotes, and results in the restoration of an intact DNA strand, completing the process of active DNA demethylation. worldscientific.com

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| 5-Hydroxycytosine | 5hmC |

| 5-methylcytosine | 5mC |

| 5-formylcytosine | 5fC |

| 5-carboxylcytosine | 5caC |

| Thymine | T |

| Cytosine | C |

| Guanine | G |

| Adenine | A |

| Uracil (B121893) | U |

| 5-bromouracil | |

| 3-methyladenine | |

| 8-oxoguanine | |

| α-ketoglutarate | α-KG |

Involvement of AID/APOBEC Deaminases in 5-Hydroxymethylcytosine Conversion to 5-Hydroxymethyluracil (B14597) (5hmU)

One proposed mechanism for the active demethylation of 5hmC involves its deamination to 5-hydroxymethyluracil (5hmU) by enzymes from the activation-induced deaminase (AID) and apolipoprotein B mRNA editing enzyme, catalytic polypeptide-like (APOBEC) family. This conversion would generate a 5hmU:G mismatch in the DNA, which could then be recognized and excised by the base excision repair (BER) pathway, ultimately leading to the restoration of an unmodified cytosine.

However, the biochemical feasibility of this pathway has been a subject of investigation. Studies have shown that purified AID/APOBEC enzymes exhibit substantially reduced activity on 5-methylcytosine (5mC) and have no detectable deaminating activity on 5hmC. The steric bulk at the 5-position of the cytosine ring appears to be a significant barrier to the catalytic activity of these deaminases. In fact, when AID/APOBEC enzymes are overexpressed in cells, the deamination product of 5hmC, 5hmU, is not detectable in the genomic DNA. These findings suggest that the steric requirements for cytosine deamination present an intrinsic obstacle to the proposed role of these enzymes in the direct demethylation of 5hmC.

| Enzyme Family | Substrate Preference | Activity on 5hmC | Implication for Demethylation |

| AID/APOBEC | Prefers unmodified cytosine. | No detectable deamination. | Direct deamination of 5hmC is unlikely to be a major pathway due to steric hindrance. |

Alternative BER-Mediated Demethylation Routes (e.g., SMUG1)

An alternative route for active demethylation involves the base excision repair (BER) pathway acting on derivatives of 5hmC. Following the proposed deamination of 5hmC to 5hmU, the DNA glycosylase Single-Strand-Selective Monofunctional Uracil-DNA Glycosylase (SMUG1) has been identified as a key enzyme responsible for recognizing and excising 5hmU. SMUG1 is considered the dominant glycosylase for the removal of 5hmU from DNA.

The excision of 5hmU by SMUG1 creates an apurinic/apyrimidinic (AP) site, which is then further processed by the BER machinery to restore an unmodified cytosine. SMUG1 can remove 5hmU from both single-stranded and double-stranded DNA. Interestingly, while Thymine DNA Glycosylase (TDG) can also recognize 5hmU when paired with guanine, evidence suggests that 5hmU is often paired with adenine, highlighting the primary role of SMUG1 in this repair process.

It is important to note that SMUG1 also has activity on other modified bases, including uracil and oxidized pyrimidines. The activity of SMUG1 is crucial for maintaining genome stability, and its loss can lead to an increased predisposition to cancer, particularly when combined with deficiencies in other repair pathways.

| Enzyme | Substrate(s) | Role in Demethylation Pathway |

| SMUG1 | 5-hydroxymethyluracil (5hmU), Uracil, Oxidized pyrimidines. | Excises 5hmU from DNA, initiating the base excision repair (BER) cascade to replace it with cytosine. |

| TDG | 5-formylcytosine (5fC), 5-carboxylcytosine (5caC), 5hmU:G mismatches. | Recognizes and excises further oxidation products of 5hmC, as well as 5hmU in a specific context. |

Passive DNA Demethylation via 5-Hydroxymethylcytosine

Passive DNA demethylation is a replication-dependent process that leads to the gradual dilution of an epigenetic mark over successive rounds of cell division. 5-hydroxymethylcytosine plays a significant role in facilitating this form of demethylation.

Replication-Dependent Dilution of 5-Hydroxymethylcytosine

The presence of 5hmC in the DNA template strand during replication can lead to passive demethylation because it is poorly recognized by the maintenance DNA methyltransferase, DNMT1. This leads to a failure to methylate the newly synthesized DNA strand opposite the 5hmC, resulting in a hemi-hydroxymethylated CpG site. With each subsequent round of DNA replication, the 5hmC mark is diluted, eventually leading to a complete loss of methylation at that specific locus.

This mechanism is particularly important during early embryonic development, where global demethylation of the paternal genome occurs. The conversion of 5mC to 5hmC by Tet enzymes, followed by the passive dilution of 5hmC during the rapid cell divisions of the preimplantation embryo, is a key process in resetting the epigenetic landscape. Studies have shown that 5hmC, as well as its further oxidation

Functional Dissection of 5 Hydroxymethylcytosine in Biological Systems

Regulation of Gene Expression by 5-Hydroxymethylcytosine (B124674)

5-Hydroxymethylcytosine (5hmC), once considered merely an intermediate in the DNA demethylation pathway, is now recognized as a stable epigenetic mark with significant roles in the intricate regulation of gene expression. nih.govnih.govbiomodal.com Its presence and distribution across the genome are not random; rather, they are tightly linked to transcriptional activity and the establishment of specific chromatin states, ultimately influencing cellular function and identity. biomodal.comnorthwestern.edu

Transcriptional Modulation and Chromatin States

The influence of 5hmC on transcription is multifaceted and context-dependent. Unlike 5-methylcytosine (B146107) (5mC), which is predominantly associated with gene repression, 5hmC is often linked to active or poised gene states. biomodal.com Its presence can lead to a more open chromatin structure, making the DNA more accessible to transcription factors and the transcriptional machinery. biomodal.com This modulation of chromatin architecture is a key mechanism through which 5hmC contributes to the dynamic regulation of gene expression in response to developmental cues and environmental stimuli. biomodal.com

In mouse embryonic stem cells (ESCs), for instance, 5hmC is enriched at the promoters of genes with bivalent histone marks (both activating H3K4me3 and repressive H3K27me3). nih.govnih.gov This suggests a role for 5hmC in maintaining these genes in a "poised" state, ready for rapid activation or repression during differentiation. nih.gov Furthermore, studies have shown that 5hmC can influence the binding of specific transcription factors, either by promoting or inhibiting their interaction with DNA, thereby fine-tuning gene expression levels. nih.gov The conversion of 5mC to 5hmC can also displace methyl-binding proteins (MBPs) that recognize methylated DNA and recruit repressive complexes, further contributing to a transcriptionally permissive environment. nih.govepigenie.com

Enrichment in Active Gene Regions and Regulatory Elements (Promoters, Enhancers)

Genome-wide mapping studies have consistently demonstrated a non-uniform distribution of 5hmC, with a notable enrichment in specific genomic regions critical for gene regulation. nih.govresearchgate.net In human and mouse embryonic stem cells, 5hmC is found in abundance within gene bodies and enhancers. escholarship.orgescholarship.orgdiagenode.com This enrichment in gene bodies, particularly of actively transcribed genes, correlates positively with gene expression levels. pnas.orgplos.org

In addition to gene bodies, 5hmC is significantly enriched at distal regulatory elements known as enhancers. nih.govescholarship.orgescholarship.orgdiagenode.com Enhancers play a crucial role in controlling the cell-type-specific expression of genes, and the presence of 5hmC at these sites suggests its involvement in enhancer-mediated gene regulation. nih.govmdpi.com Specifically, 5hmC is often found at active enhancers, which are characterized by the presence of certain histone modifications. escholarship.orgnih.gov In human embryonic stem cells, 5hmC is also enriched at the binding sites of key pluripotency transcription factors such as OCT4 and NANOG, further highlighting its role in the regulatory networks that govern stem cell identity. escholarship.orgescholarship.orgdiagenode.com

The table below summarizes the observed enrichment of 5hmC in different genomic regions and its general association with transcriptional activity.

| Genomic Region | 5hmC Enrichment | Association with Transcription |

| Promoters | Enriched, particularly at bivalent promoters in ESCs. nih.govnih.gov | Can be associated with both poised and active genes. nih.govnih.gov |

| Gene Bodies | Enriched, especially in actively transcribed genes. researchgate.netpnas.org | Positive correlation with gene expression levels. pnas.orgplos.org |

| Enhancers | Significantly enriched, particularly at active enhancers. nih.govescholarship.orgescholarship.orgdiagenode.com | Implicated in enhancer-mediated gene activation. nih.govmdpi.com |

| Intergenic Regions | Generally underrepresented compared to genic regions. nih.gov | Less direct role in transcriptional regulation. |

Association with Histone Modifications (e.g., H3K4me1, H3K27ac)

The functional role of 5hmC is intricately linked to the landscape of histone modifications, which are key determinants of chromatin structure and gene activity. plos.org A strong correlation has been observed between the presence of 5hmC and specific histone marks associated with active or poised chromatin states. plos.org

In human embryonic stem cells, 5hmC shows a significant enrichment with H3K4me1 and H3K27ac, which are canonical markers of active enhancers. escholarship.orgescholarship.orgdiagenode.comfigshare.comnih.gov The co-localization of 5hmC with these marks provides strong evidence for its role in the regulation of enhancer activity. escholarship.orgfigshare.com Furthermore, a positive correlation has been noted between 5hmC and H3K4me2. plos.org In contrast, the correlation with H3K4me3, a mark typically found at active promoters, is less pronounced. plos.org

The interplay between 5hmC and repressive histone marks is also crucial. For example, in neuronal development, the gain of 5hmC in gene bodies is often accompanied by a loss of the repressive mark H3K27me3. nih.gov This suggests a coordinated mechanism where the deposition of 5hmC contributes to the removal of repressive marks, thereby facilitating gene activation during cellular differentiation. nih.gov

The following table details the association of 5hmC with key histone modifications.

| Histone Modification | Chromatin State Association | Correlation with 5hmC |

| H3K4me1 | Enhancers (poised and active) | Strong positive correlation, particularly at enhancers. escholarship.orgescholarship.orgdiagenode.complos.org |

| H3K27ac | Active enhancers and promoters | Strong positive correlation, indicating a role in active regulatory elements. escholarship.orgescholarship.orgdiagenode.complos.org |

| H3K4me3 | Active promoters | Weaker correlation compared to H3K4me1 and H3K4me2. plos.org |

| H3K27me3 | Repressed genes, bivalent promoters | Inverse correlation in some contexts, suggesting a role in lifting repression. nih.gov |

Recruitment and Binding of 5-Hydroxymethylcytosine-Specific Proteins (e.g., MeCP2, TIEG1)

The biological functions of 5hmC are mediated, in part, through its recognition and binding by a specific set of proteins. nih.gov These "reader" proteins can distinguish 5hmC from its precursor, 5mC, and from unmodified cytosine, thereby translating the epigenetic signal into a functional outcome. nih.gov

One of the most well-studied 5hmC-binding proteins is Methyl-CpG-binding protein 2 (MeCP2). nih.gov While initially identified as a 5mC-binding protein, subsequent research has shown that MeCP2 can also bind to 5hmC with high affinity, particularly in the nervous system. nih.govnih.govh1.conih.gov The binding of MeCP2 to 5hmC-enriched regions within active genes and accessible chromatin suggests a role for this interaction in regulating chromatin structure and gene expression in neurons. nih.govnih.gov Interestingly, some mutations in MeCP2 that cause Rett syndrome have been shown to preferentially impair its binding to 5hmC. nih.gov

While there is less overlap between proteins that recognize 5mC and 5hmC, some proteins show a preference for 5hmC. nih.gov For example, through comparative analyses, proteins such as RPL26, PRP8, and MHS6 have been identified as having a preference for binding to 5hmC. nih.gov The identification and characterization of a broader range of 5hmC-specific binding proteins will be crucial for fully elucidating the diverse functional roles of this epigenetic mark.

Role of 5-Hydroxymethylcytosine in Cellular Differentiation and Development

5-Hydroxymethylcytosine plays a pivotal role in orchestrating the complex gene expression programs that drive cellular differentiation and embryonic development. nih.govnih.gov Its levels are dynamically regulated during these processes, contributing to the establishment and maintenance of specific cell lineages. nih.gov

Embryonic Stem Cell Pluripotency and Differentiation

Embryonic stem cells (ESCs) are characterized by their pluripotency, the ability to differentiate into all cell types of the body. plos.org The epigenetic landscape of ESCs is unique and highly dynamic, and 5hmC is an important feature of this landscape. plos.org Levels of 5hmC are relatively high in both mouse and human ESCs. nih.gov

The ten-eleven translocation (TET) enzymes, which catalyze the conversion of 5mC to 5hmC, are abundantly expressed in ESCs. nih.gov The depletion of TET1 and TET2 in mouse ESCs leads to developmental defects, highlighting the importance of 5hmC in proper embryonic development. nih.gov While these cells can remain pluripotent, their differentiation potential is compromised. nih.gov

During the differentiation of ESCs, the distribution and levels of 5hmC undergo significant changes. nih.gov For example, upon differentiation into embryoid bodies, there are dynamic changes in 5hmC levels. researchgate.net The presence of 5hmC at the promoters of developmentally regulated genes in ESCs, often in conjunction with bivalent histone marks, suggests its role in keeping these genes in a state that is poised for activation upon receiving the appropriate differentiation signals. nih.govnih.gov

Early Embryonic Development and Epigenetic Reprogramming

During early embryonic development, the epigenome undergoes extensive reprogramming to establish cellular totipotency. A key event in this process is the active demethylation of the paternal genome in the zygote, a process intricately linked to 5-hydroxymethylcytosine (5hmC). Following fertilization, the paternal pronucleus experiences a rapid and substantial loss of 5-methylcytosine (5mC), which is concurrently converted to 5hmC by the enzyme Tet3. This conversion is a critical step in erasing the paternal epigenetic memory and resetting the genome for embryonic development.

The maternal pronucleus, in contrast, is largely shielded from this widespread demethylation. This protection is mediated by the protein PGC7/Dppa3/Stella, which prevents the oxidation of 5mC to 5hmC in the maternal genome. However, in the absence of PGC7, the maternal pronucleus also becomes susceptible to this conversion, highlighting the crucial role of this protective mechanism in maintaining the distinct epigenetic landscapes of the parental genomes.

The generation of 5hmC is not merely a transient step in demethylation but appears to be a functionally significant modification in the early embryo. The dynamic changes in 5hmC levels and its specific localization within the pronuclei suggest its involvement in regulating gene expression and chromatin structure during this critical developmental window. The interplay between 5mC, 5hmC, and the enzymatic machinery that governs their conversion is essential for the successful epigenetic reprogramming that underpins normal embryonic development.

Table 1: Role of 5-Hydroxymethylcytosine in Early Embryonic Development and Epigenetic Reprogramming

| Process | Key Findings | Associated Molecules | Organism(s) Studied | Citation |

| Paternal Genome Demethylation | Active conversion of 5mC to 5hmC in the paternal pronucleus of the zygote. | Tet3 | Mouse, Bovine, Rabbit | nih.gov |

| Maternal Genome Protection | PGC7/Dppa3/Stella protects the maternal pronucleus from widespread 5mC oxidation to 5hmC. | PGC7/Dppa3/Stella | Mouse | nih.gov |

| Epigenetic Reprogramming | 5hmC is a key intermediate in the genome-wide DNA demethylation that occurs in the early embryo. | Tet3 | Mouse | nih.govtandfonline.com |

| Zygotic Development | Accumulation of 5hmC in the paternal pronucleus coincides with a reduction in 5mC levels. | Tet3 | Mouse, Bovine, Rabbit | nih.gov |

Gametogenesis and Germline Development

The formation of gametes, or gametogenesis, involves a specialized process of cell division and differentiation that includes extensive epigenetic reprogramming. 5-hydroxymethylcytosine (5hmC) plays a dynamic and crucial role in this process, particularly during the development of primordial germ cells (PGCs). PGCs are the embryonic precursors of sperm and eggs and undergo genome-wide demethylation to erase epigenetic memory from the previous generation, ensuring a totipotent state for the new organism.

Studies in mice have revealed that the levels of 5hmC fluctuate significantly during PGC development. There is a notable increase in 5hmC levels, peaking around embryonic day 11.5, which is followed by a gradual decrease. This dynamic pattern suggests a role for 5hmC in the active removal of 5-methylcytosine (5mC) during germline reprogramming. Furthermore, 5hmC shows a distinct subnuclear localization in PGCs, where it is enriched in chromocenters, the densely packed regions of heterochromatin. This localization is maintained in female germ cells, even in mature oocytes, but is gradually lost in male germ cells as they resume mitotic proliferation after birth. The presence of 5hmC in these heterochromatic regions is thought to be important for silencing repetitive DNA elements, such as major satellite repeats, thereby maintaining genome stability.

The extensive upregulation of genes, including those involved in meiosis, occurs in both male and female PGCs during the later stages of reprogramming, coinciding with the dynamic changes in 5hmC. This suggests that 5hmC-mediated epigenetic changes are involved in preparing the germ cells for their subsequent meiotic divisions and differentiation into mature gametes.

Table 2: Role of 5-Hydroxymethylcytosine in Gametogenesis and Germline Development

| Process | Key Findings | Associated Molecules | Organism(s) Studied | Citation |

| Primordial Germ Cell (PGC) Reprogramming | Dynamic changes in 5mC and 5hmC levels occur during PGC reprogramming to reset the epigenome. | - | Mouse | nih.gov |

| 5hmC Dynamics in PGCs | 5hmC levels increase and peak at embryonic day 11.5, followed by a gradual decrease. | - | Mouse | nih.gov |

| Subnuclear Localization of 5hmC | 5hmC is enriched in chromocenters of PGCs, a pattern maintained in female germ cells but lost in males. | - | Mouse | nih.gov |

| Transcriptional Regulation | Upregulation of meiosis-related and imprinted genes in PGCs is associated with 5hmC dynamics. | - | Mouse | nih.gov |

| Silencing of Repetitive Elements | Pericentric 5hmC is important for silencing major satellite repeats in female PGCs. | - | Mouse | nih.gov |

Cell Fate Specification

The process by which a cell becomes committed to a particular developmental pathway, known as cell fate specification, is guided by a complex interplay of genetic and epigenetic factors. 5-hydroxymethylcytosine (5hmC) has emerged as a key epigenetic mark in this process, acting as both an intermediate in DNA demethylation and a stable modification that influences gene expression. The dynamic distribution of 5hmC in the genome can be seen as an "imprint" of cellular identity that is established during the differentiation of adult progenitor cells.

In the context of liver development, for example, 5hmC plays a significant role in the differentiation of hepatocyte-like cells from bipotent progenitors. A global increase in 5hmC levels is observed during the early stages of this differentiation process, which coincides with a decrease in 5-methylcytosine (5mC). This shift in the epigenetic landscape is associated with the establishment of the liver-specific gene expression program. Specifically, 5hmC is found to be enriched in the gene bodies of overexpressed genes, suggesting a direct role in promoting their transcription.

Furthermore, the enrichment of 5hmC at the promoter region of key transcription factors, such as HNF4A, the master regulator of hepatocyte identity, precedes the differentiation of liver adult progenitor cells. This indicates that 5hmC is involved in initiating the transcriptional cascades that drive cell fate decisions. The importance of 5hmC in this process is further highlighted by the finding that preventing its enrichment, for instance by modifying the metabolic environment, can impair the acquisition of the characteristic markers of hepatic identity. These findings underscore the role of 5hmC as a critical regulator of cell fate specification, with its presence and distribution being indicative of a cell's developmental trajectory and identity.

Table 3: Role of 5-Hydroxymethylcytosine in Cell Fate Specification

| Process | Key Findings | Associated Molecules | Organism(s) Studied | Citation |

| Hepatocyte Differentiation | Global increase in 5hmC and decrease in 5mC during in vitro differentiation of human hepatocyte-like cells. | TET1 | Human | nih.gov |

| Gene Expression Regulation | 5hmC is enriched at the gene bodies of overexpressed genes in differentiating hepatocytes. | - | Human | nih.gov |

| Master Regulator Activation | TET1-mediated enrichment of 5hmC on the HNF4A promoter precedes differentiation of liver adult progenitor cells. | TET1, HNF4A | - | nih.gov |

| Cell Identity Marker | 5hmC distribution acts as an acquired "imprint" of cell identity during adult progenitor cell differentiation. | - | - | nih.gov |

| Metabolic Influence | Prevention of 5hmC enrichment impairs the acquisition of hepatic identity markers. | - | Human | nih.gov |

5-Hydroxymethylcytosine in Neurobiology

The central nervous system exhibits the highest levels of 5-hydroxymethylcytosine (5hmC) in the body, suggesting its profound importance in brain function. This epigenetic mark is not merely a transient intermediate in DNA demethylation but also a stable and dynamic regulator of gene expression in neuronal cells. The enrichment of 5hmC in the brain, approximately ten-fold higher than in embryonic stem cells, points to its specialized roles in neurodevelopment and the maintenance of neuronal identity.

The enzymes responsible for generating 5hmC, the Ten-eleven translocation (TET) proteins, are implicated in various aspects of neuronal differentiation and function. The dynamic patterns of 5hmC acquired throughout brain development are critical for normal neurological function in the adult brain. Consequently, dysregulation of 5hmC has been linked to several neurodevelopmental and neurodegenerative disorders.

The subsequent sections will explore the specific roles of 5hmC in brain development, neuronal function, synaptic plasticity, learning and memory, and the brain's response to environmental cues.

Brain Development and Neuronal Function

5-hydroxymethylcytosine (5hmC) is a highly dynamic epigenetic mark during human fetal brain development, playing a crucial role in orchestrating transcriptional regulation. Its levels change significantly across different stages of neurodevelopment, with widespread changes observed in the fetal brain between 23 and 184 days post-conception. This dynamic nature suggests that 5hmC is not just a passive intermediate of DNA demethylation but has a functional role in shaping the developing brain.

The distribution of 5hmC is not random; it is enriched in genes that are critical for neurodevelopmental processes. Modules of co-hydroxymethylated loci are associated with genes involved in neuronal function, learning, and memory. The relationship between 5-methylcytosine (5mC) and 5hmC during brain development is complex, with some loci showing parallel changes while others exhibit inverse relationships. This indicates a sophisticated interplay between these two epigenetic marks in regulating gene expression during neurogenesis.

Furthermore, 5hmC is involved in neuronal differentiation and the maintenance of mature neuronal function. The accumulation of 5hmC during the development of various neuronal cell types, such as olfactory bulb and retinal neurons, is associated with increased expression of neurodevelopmental genes. In mature, post-mitotic neurons, 5hmC levels are stably maintained throughout adulthood, suggesting a role in preserving neuronal identity and function. The presence of 5hmC can also influence the binding of key gene regulatory proteins, such as MeCP2, in a sequence-dependent manner, thereby modulating gene expression in the brain.

Table 4: Role of 5-Hydroxymethylcytosine in Brain Development and Neuronal Function

| Process | Key Findings | Associated Molecules | Organism(s) Studied | Citation |

| Fetal Brain Development | Widespread and dynamic changes in 5hmC occur during human fetal brain development. | - | Human | nih.govbiorxiv.orgessex.ac.uk |

| Gene Regulation | 5hmC is enriched in genes involved in neurodevelopmental processes, neuronal function, learning, and memory. | - | Human | nih.govbiorxiv.org |

| Neuronal Differentiation | Accumulation of 5hmC is associated with increased expression of neurodevelopmental genes during neuronal differentiation. | TET proteins | Mouse | frontiersin.org |

| Mature Neuronal Function | 5hmC is stably maintained in mature neurons and influences the binding of regulatory proteins like MeCP2. | MeCP2 | Mouse | frontiersin.orgnih.gov |

| Splicing Regulation | 5hmC demarcates intron-exon boundaries and marks constitutively expressed exons in human brain cells. | - | Human | frontiersin.org |

Synaptic Plasticity and Learning and Memory Processes

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning and memory. 5-hydroxymethylcytosine (5hmC) has emerged as a key player in this process, with its dynamic regulation influencing the gene expression changes required for long-term memory formation. The enzymes that convert 5-methylcytosine (5mC) to 5hmC, the Ten-eleven translocation (TET) proteins, are critically involved in various forms of learning and memory-related synaptic plasticity.

The process of active DNA demethylation, initiated by the conversion of 5mC to 5hmC, allows for the dynamic regulation of gene expression in response to neuronal activity. This is particularly important for processes such as long-term potentiation (LTP), a long-lasting enhancement of synaptic transmission that is widely considered a cellular correlate of learning and memory. Studies have shown that TET proteins are essential for the gene expression changes that accompany LTP and other forms of synaptic plasticity.

The enrichment of 5hmC in the brain and its association with active genes suggest that it is not merely an intermediate in demethylation but also a stable epigenetic mark that can recruit or repel regulatory proteins to modulate gene expression. This dual role allows for both rapid, activity-dependent changes in the epigenome and the long-term stabilization of these changes, which is crucial for the consolidation of memories. The intricate regulation of 5hmC levels and distribution in neurons is therefore essential for the brain's capacity to learn and adapt to new experiences.

Table 5: Role of 5-Hydroxymethylcytosine in Synaptic Plasticity and Learning and Memory Processes

| Process | Key Findings | Associated Molecules | Organism(s) Studied | Citation |

| Active DNA Demethylation | Conversion of 5mC to 5hmC by TET proteins is a key step in active DNA demethylation, which is crucial for synaptic plasticity. | TET proteins (Tet1-3) | - | nih.gov |

| Long-Term Potentiation (LTP) | TET proteins play a critical role in the gene expression changes associated with LTP and other forms of synaptic plasticity. | TET proteins | - | nih.gov |

| Learning and Memory | Dynamic regulation of 5hmC is involved in various forms of learning and memory. | TET proteins | - | nih.gov |

| Gene Expression Regulation | 5hmC acts as both a demethylation intermediate and a stable epigenetic mark to regulate gene expression in response to neuronal activity. | - | - | nih.gov |

Response to Environmental Stimuli and Stress

The brain's ability to adapt to environmental stimuli and stress is crucial for survival and is mediated, in part, by epigenetic modifications. 5-hydroxymethylcytosine (5hmC) has been identified as an environmentally sensitive epigenetic mark that plays a significant role in the molecular response to stress. Exposure to environmental factors, including stress, can lead to dynamic changes in 5hmC levels in various brain regions, which in turn can alter gene expression and influence behavior.

Acute stress, for example, has been shown to cause a genome-wide disruption of 5hmC in the hippocampus, a brain region critical for learning, memory, and the stress response. These stress-induced changes in 5hmC are predominantly found in genic regions and are associated with altered transcript levels of known and novel stress-related genes. This suggests that 5hmC may function by mediating the binding of transcription factors to these genes, thereby regulating their expression in response to stress.

Early-life stress can also have long-lasting effects on the epigenome, leading to stable changes in 5hmC that are correlated with anxiety-like behaviors in adulthood. These changes are often found in genes with neuronal ontological functions, such as neuronal development and differentiation. The dynamic response of 5hmC to environmental cues, mediated by the activity of TET enzymes, highlights its role as a key player in the interplay between the environment and the genome, shaping the brain's response to stress and potentially influencing susceptibility to psychiatric disorders.

Table 6: Role of 5-Hydroxymethylcytosine in Response to Environmental Stimuli and Stress

| Process | Key Findings | Associated Molecules | Organism(s) Studied | Citation |

| Acute Stress Response | Acute restraint stress leads to genome-wide alterations in hippocampal 5hmC, linking plasticity genes to the stress response. | TET enzymes | Mouse | nih.gov |

| Early-Life Stress | Early-life stress results in stable changes in hypothalamic 5hmC that are correlated with anxiety-like behaviors in adult females. | - | Mouse | nih.gov |

| Gene Expression Regulation | Stress-induced changes in 5hmC are correlated with altered transcript levels and may mediate transcription factor binding. | - | Mouse | nih.gov |

| Environmental Sensitivity | 5hmC is an environmentally sensitive DNA modification that is highly enriched in the brain and associated with active transcription of neuronal genes. | TET enzymes | - | nih.govnih.gov |

Genomic Landscape and Distribution Patterns of 5 Hydroxymethylcytosine

Global Quantification of 5-Hydroxymethylcytosine (B124674) Levels Across Tissues and Cell Types

The abundance of 5-hydroxymethylcytosine (5hmC) is not uniform across different tissues and cell types; in fact, its levels are highly variable. nih.govresearchgate.net This variability is in stark contrast to 5-methylcytosine (B146107) (5mC), which shows only minor differences between tissues. nih.gov Studies have revealed that the global 5hmC content can differ by as much as 13-fold between various human tissues. nih.gov

The highest concentrations of 5hmC are consistently found in the central nervous system, particularly in the brain. nih.govplos.org Neuronal cells, in general, are highly enriched with this modification. youtube.com Following the brain, tissues such as the liver, kidney, and colorectum also exhibit substantial levels of 5hmC. nih.gov In contrast, tissues like the lung have intermediate levels, while the heart, breast, and placenta contain very low amounts of 5hmC. nih.gov This tissue-specific distribution suggests a specialized role for 5hmC in the function of different organs. nih.govnih.gov Interestingly, the high levels of 5hmC in the brain appear to be related to neuronal function rather than just its location, as the pituitary gland, also located in the brain, has a low 5hmC content. plos.org

Furthermore, the levels of 5hmC are not static and can be significantly altered in disease states. A notable example is the significant reduction of 5hmC in cancerous tissues compared to their normal counterparts. nih.govnih.gov For instance, cancerous colorectal tissues show a dramatic decrease in 5hmC levels. nih.gov Similarly, a profound loss of 5hmC has been observed in prostate, breast, and colon carcinomas. nih.gov

Below is a data table summarizing the percentage of 5hmC in various normal human tissues, illustrating the significant differences in its distribution.

| Tissue | Percentage of 5-Hydroxymethylcytosine (% of total nucleotides) | Reference |

|---|---|---|

| Brain | 0.67% | nih.gov |

| Rectum | 0.57% | nih.gov |

| Liver | 0.46% | nih.gov |

| Colon | 0.45% | nih.gov |

| Kidney | 0.38% | nih.gov |

| Lung | 0.14% | nih.gov |

| Placenta | 0.06% | nih.gov |

| Heart | 0.05% | nih.gov |

| Breast | 0.05% | nih.gov |

Locus-Specific Distribution of 5-Hydroxymethylcytosine within Genomic Features

Beyond its global tissue-specific levels, the distribution of 5hmC at specific genomic locations is also non-random and points to its functional roles. Profiling studies have consistently shown that 5hmC is not evenly spread across the genome but is instead enriched in particular regions, suggesting its involvement in the regulation of gene expression. nih.gov

Enrichment in Gene Bodies and Distal Regulatory Elements

A prominent feature of the 5hmC landscape is its enrichment within the bodies of actively transcribed genes. nih.govnih.govpnas.orgplos.org This intragenic enrichment is positively correlated with the level of gene expression, meaning that genes with higher transcription levels tend to have more 5hmC in their gene bodies. nih.govpnas.org This pattern is observed across different cell types and tissues, including mouse embryonic stem cells and various brain structures. nih.govplos.org

In addition to gene bodies, 5hmC is also found to be enriched in distal regulatory elements, particularly enhancers. nih.govpnas.orgnih.govescholarship.org Enhancers are DNA sequences that can be located far from the genes they regulate and are crucial for controlling gene expression. The presence of 5hmC at these sites suggests its participation in the fine-tuning of gene activity through long-range interactions. pnas.org In human embryonic stem cells, 5hmC is significantly enriched at enhancers, co-localizing with histone marks characteristic of active enhancers, such as H3K4me1 and H3K27ac. nih.govescholarship.org The TET2 enzyme, in particular, is thought to be responsible for depositing 5hmC at enhancer elements. nih.gov

Presence at Promoter Regions and CpG Islands

The distribution of 5hmC at promoter regions and CpG islands—stretches of DNA with a high frequency of CpG dinucleotides that are often located in or near promoter regions—is more complex and can be associated with both gene activation and repression. researchgate.net While some studies report that 5hmC is generally depleted from promoters in the brain, it is found to be enriched at promoters of bivalently marked genes in mouse embryonic stem cells. nih.gov These bivalent promoters carry both activating (H3K4me3) and repressive (H3K27me3) histone marks and are often associated with developmental genes that need to be poised for rapid activation or repression.

Furthermore, 5hmC is often found at the edges of CpG-rich promoters. nih.gov In some contexts, the presence of 5hmC at promoters is linked to gene activation. For example, the conversion of 5mC to 5hmC at a promoter can lead to demethylation and subsequent gene expression. nih.gov Conversely, other studies have suggested a repressive role for 5hmC at specific promoter regions. nih.gov This dual functionality highlights the context-dependent nature of 5hmC's role in transcriptional regulation. nih.gov

Cell-Type Specificity and Dynamics of 5-Hydroxymethylcytosine

The distribution of 5hmC is not only tissue-specific but also highly specific to individual cell types, reflecting the unique gene expression programs that define cellular identity. nih.govnih.govaacrjournals.orgnih.gov Unsupervised clustering based on 5hmC profiles alone can group biological samples by their tissue and cell type, underscoring the distinctness of these epigenetic landscapes. nih.govaacrjournals.org

The levels and distribution of 5hmC are highly dynamic, changing significantly during cellular differentiation and development. pnas.orgnih.gov In general, pluripotent stem cells, such as embryonic stem cells (ESCs), have high levels of 5hmC, which are then lost as the cells differentiate. nih.gov However, this modification reappears during the reprogramming of somatic cells back to a pluripotent state, indicating a strong correlation between high 5hmC levels and pluripotency. nih.gov

During hematopoiesis, the process of blood cell formation, different hematopoietic cell types exhibit unique 5hmC profiles that are associated with the expression of key regulatory genes for that lineage. nih.gov Similarly, during T-cell development, 5hmC levels change dynamically, with enrichment in the gene bodies of highly expressed genes and at cell-type-specific enhancers. pnas.org These dynamic changes in 5hmC are closely linked to changes in gene expression, with the gain of 5hmC often correlating with gene activation and its loss with gene repression. pnas.orgnih.gov This dynamic behavior suggests that 5hmC plays a crucial role in establishing and maintaining cell-type-specific gene expression patterns and, consequently, cell identity. nih.gov

Mitochondrial DNA 5-Hydroxymethylation

While epigenetic modifications have been extensively studied in the nuclear genome, recent evidence has revealed the presence of 5-hydroxymethylcytosine (5hmC) in mitochondrial DNA (mtDNA) as well. nih.govpnas.orgnih.govmdpi.com The presence of 5hmC in mtDNA suggests that epigenetic regulation also plays a role in mitochondrial function. pnas.org

Studies have shown that mtDNA contains significant levels of 5hmC, and its abundance can be dynamic. pnas.orgnih.gov For instance, in mouse brain samples, aging was found to decrease the levels of 5hmC in the mtDNA of the frontal cortex but not the cerebellum. nih.govresearchgate.net This suggests that mitochondrial epigenetic modifications may be susceptible to the aging process in a region-specific manner. nih.gov

The enzymes responsible for generating 5hmC, the TET proteins, have been detected in the mitochondrial fraction of cells. nih.gov Specifically, DNA methyltransferase 1 (DNMT1), which is responsible for creating the 5mC substrate for TET enzymes, has been found to translocate to mitochondria. pnas.org The presence of both the substrate (5mC) and the enzymes (TETs) in mitochondria provides the machinery for mtDNA hydroxymethylation.

The functional consequences of mtDNA 5-hydroxymethylation are still being investigated, but initial findings suggest it may influence the expression of mitochondrial genes. nih.govmdpi.com For example, an increase in mtDNA 5hmC has been associated with increased mRNA levels of mitochondrial genes following ischemic injury. nih.gov Furthermore, there appears to be a link between mtDNA 5hmC levels and cellular energy metabolism, as inhibiting the enzyme that produces 5hmC in mitochondria led to increased ATP levels. nih.gov These findings open up a new area of research into the epigenetic regulation of mitochondrial function and its implications for health and disease. nih.gov

Advanced Methodologies for the Detection and Mapping of 5 Hydroxymethylcytosine

Global Quantification Techniques

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Capillary Electrophoresis-Mass Spectrometry (CE-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the "gold standard" for the absolute and accurate quantification of global DNA modifications, including 5hmC. creativebiomart.net This highly sensitive and specific method involves the enzymatic digestion of genomic DNA into individual nucleosides. These nucleosides are then separated by high-performance liquid chromatography (HPLC) and subsequently detected and quantified by a mass spectrometer. creativebiomart.net A key advantage of LC-MS/MS is its ability to provide an absolute measure of 5hmC content, independent of DNA quality or sequence context. creativebiomart.net

Recent advancements, such as the use of liquid chromatography-electrospray ionization-tandem mass spectrometry with multiple reaction monitoring (LC-ESI-MS/MS-MRM), have further enhanced the sensitivity and robustness of this technique, allowing for the simultaneous measurement of 5-methylcytosine (B146107) (5mC) and 5hmC from as little as 50 ng of genomic DNA. nih.gov This method demonstrates high reproducibility and a low limit of detection, making it suitable for analyzing samples with very low levels of 5hmC. nih.gov

Capillary electrophoresis-mass spectrometry (CE-MS/MS) represents another powerful analytical approach for the quantification of modified nucleosides. By coupling the high separation efficiency of capillary electrophoresis with the sensitive detection of mass spectrometry, CE-MS/MS offers a valuable tool for analyzing complex biological samples.

Key Features of LC-MS/MS for 5hmC Quantification:

| Feature | Description |

| Principle | Enzymatic digestion of DNA followed by chromatographic separation and mass spectrometric detection of nucleosides. creativebiomart.net |

| Output | Provides absolute quantification of 5hmC levels. creativebiomart.net |

| Sensitivity | High, capable of detecting low levels of 5hmC. nih.gov |

| Specificity | High, accurately distinguishes 5hmC from other cytosine modifications. nih.gov |

| Sample Requirement | Can be performed with small amounts of DNA (e.g., 50 ng). nih.gov |

| Advantages | Considered the gold standard for accuracy and is independent of DNA sequence. creativebiomart.net |

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) can also be utilized as a standalone method for the quantification of 5hmC, although it is more commonly coupled with mass spectrometry. In this approach, enzymatic DNA digests are separated by an HPLC system, and the different nucleosides are detected based on their retention times and UV absorbance. While less sensitive and specific than LC-MS/MS, HPLC provides a reliable method for quantifying the relative abundance of 5hmC, particularly in samples where this modification is more prevalent. nih.gov The accuracy of HPLC analysis relies heavily on the complete chromatographic separation of 5hmC from other nucleosides to avoid co-elution and ensure accurate quantification. nih.govresearchgate.net

Enzyme-Linked Immunosorbent Assays (ELISA)

Enzyme-linked immunosorbent assays (ELISA) offer a high-throughput and cost-effective method for the global quantification of 5hmC. nih.gov These assays are based on the specific recognition of 5hmC by antibodies. In a typical ELISA for 5hmC, genomic DNA is denatured and coated onto a microplate. A primary antibody specific to 5hmC is then added, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). The addition of a substrate results in a colorimetric or chemiluminescent signal that is proportional to the amount of 5hmC in the sample. nih.govzymoresearch.com

ELISA kits are commercially available and offer a streamlined workflow, making them suitable for screening large numbers of samples. epigenie.comraybiotech.comzymoresearch.com The sensitivity of these assays allows for the detection of 5hmC levels as low as 0.02% in 100 ng of input DNA. zymoresearch.com While ELISA is a powerful tool for relative quantification, it is important to note that its accuracy can be influenced by the specificity of the antibody and the potential for cross-reactivity with other DNA modifications.

Comparison of Global 5hmC Quantification Techniques:

| Technique | Principle | Throughput | Sensitivity | Quantification |

| LC-MS/MS | Chromatographic separation and mass-based detection. creativebiomart.net | Low to Medium | Very High | Absolute |

| HPLC | Chromatographic separation and UV detection. nih.gov | Low to Medium | Moderate | Relative |

| ELISA | Antibody-based detection. nih.gov | High | High | Relative |

Single-Base Resolution Sequencing Technologies

While global quantification methods provide a general overview of 5hmC levels, single-base resolution sequencing technologies are essential for identifying the precise genomic locations of this modification. This level of detail is critical for understanding the functional role of 5hmC in gene regulation and other cellular processes.

Oxidative Bisulfite Sequencing (OxBS-seq)

Traditional bisulfite sequencing cannot distinguish between 5mC and 5hmC, as both are resistant to bisulfite-mediated deamination. researchgate.net Oxidative bisulfite sequencing (OxBS-seq) is a modification of this method that enables the specific identification of 5mC. illumina.comnih.gov The technique involves an initial chemical oxidation step, typically using potassium perruthenate (KRuO4), which selectively converts 5hmC to 5-formylcytosine (B1664653) (5fC). nih.govepigenie.com Subsequent bisulfite treatment then deaminates both unmodified cytosine and the newly formed 5fC to uracil (B121893), while 5mC remains unchanged. illumina.comepigenie.comcd-genomics.com

By comparing the results of OxBS-seq with a parallel standard bisulfite sequencing (BS-seq) run on the same sample, the locations of 5hmC can be inferred. nih.govcd-genomics.com Cytosines that are read as cytosine in both BS-seq and OxBS-seq are identified as 5mC, while those read as cytosine in BS-seq but as thymine (B56734) (following PCR amplification of uracil) in OxBS-seq are identified as 5hmC. A major advantage of OxBS-seq is that it does not rely on enzymatic reactions, which can be a source of variability. epigenie.com However, a significant drawback is the requirement for two separate sequencing experiments and the potential for compounded errors when inferring 5hmC levels from the difference between the two datasets. epigenie.comcd-genomics.com

TET-Assisted Bisulfite Sequencing (TAB-seq)

TET-assisted bisulfite sequencing (TAB-seq) is another powerful method for achieving single-base resolution mapping of 5hmC. nih.govnih.govnih.gov This technique utilizes the enzymatic activity of the Ten-Eleven Translocation (TET) proteins. The first step in TAB-seq involves the protection of 5hmC residues by glucosylation using β-glucosyltransferase (βGT). nih.govnih.gov This modification prevents the subsequent oxidation of 5hmC. The DNA is then treated with a TET enzyme, which oxidizes 5mC to 5-carboxylcytosine (5caC). researchgate.netnih.govepigenie.com

Following these enzymatic treatments, standard bisulfite sequencing is performed. During this step, unmodified cytosine and the newly generated 5caC are converted to uracil, while the protected glucosylated 5hmC (g5hmC) remains as cytosine. nih.govnih.gov Therefore, any cytosine detected in the final sequencing data represents an original 5hmC site. epigenie.com A key advantage of TAB-seq is that it directly detects 5hmC, rather than inferring its presence, which can lead to more accurate quantification. epigenie.com However, the efficiency of the enzymatic reactions, particularly the TET enzyme activity, is a critical factor that can influence the results. epigenie.com

Summary of Single-Base Resolution 5hmC Sequencing Methods:

| Method | Principle | Direct/Indirect Detection | Key Reagents | Advantages | Disadvantages |

| OxBS-seq | Chemical oxidation of 5hmC to 5fC, followed by bisulfite treatment. nih.govepigenie.com | Indirect (inferred) | Potassium perruthenate, Sodium bisulfite | No reliance on enzymes. epigenie.com | Requires two sequencing runs, potential for error compounding. epigenie.comcd-genomics.com |

| TAB-seq | Glucosylation of 5hmC for protection, followed by TET-mediated oxidation of 5mC and bisulfite treatment. nih.govnih.gov | Direct | β-glucosyltransferase, TET enzyme, Sodium bisulfite | Directly measures 5hmC. epigenie.com | Relies on enzymatic efficiency. epigenie.com |

Engineered Cytosine Deaminase-Based Sequencing (e.g., AMD-seq, ACE-seq, SSD-seq)

Engineered cytosine deaminase-based methods offer a bisulfite-free approach to mapping 5hmC, mitigating the DNA degradation associated with harsh chemical treatments. nih.govnih.gov These techniques leverage the ability of engineered DNA deaminase enzymes, such as variants of the human apolipoprotein B mRNA-editing catalytic polypeptide-like 3A (A3A) protein, to selectively deaminate C and 5mC while leaving 5hmC unmodified. nih.govnih.govacs.org

APOBEC-Coupled Epigenetic Sequencing (ACE-Seq) builds on the observation that AID/APOBEC family DNA deaminases can effectively discriminate between different cytosine modification states. nih.gov In the ACE-Seq protocol, an engineered APOBEC3A (A3A) enzyme deaminates C and 5mC to uracil (U) and thymine (T) respectively, which are both read as 'T' during subsequent sequencing. nih.govnih.gov To protect 5hmC from deamination, it is first glucosylated. This enzymatic, non-destructive deamination process allows for high-confidence 5hmC profiling from nanogram quantities of input DNA, a significant reduction compared to conventional methods. nih.govnih.gov

Single-Step Deamination Sequencing (SSD-seq) is a more recent advancement that simplifies the workflow. This method utilizes a specifically engineered A3A protein, eA3A-v10, which selectively deaminates C and 5mC but does not act on 5hmC, even without prior glucosylation. nih.govacs.org Consequently, during sequencing, C and 5mC are read as 'T', while the unmodified 5hmC is read as 'C', directly indicating its original position. nih.govnih.gov This single-step process is cost-effective and avoids both bisulfite treatment and DNA glycosylation. nih.govnih.gov Research has shown that a base-resolution map of 5hmC in human lung tissue generated by SSD-seq strongly correlates with results from ACE-seq. nih.govnih.gov

| Method | Principle | Key Features | Resolution |

| ACE-Seq | Glucosylation protects 5hmC, while an engineered APOBEC3A deaminates C and 5mC to U and T. nih.gov | Bisulfite-free; Low DNA input (ng); Non-destructive. nih.govnih.gov | Single-base |

| SSD-seq | An engineered A3A variant (eA3A-v10) selectively deaminates C and 5mC, leaving 5hmC intact. nih.govacs.org | Single-step; Bisulfite-free; No glycosylation needed; Cost-effective. nih.govnih.gov | Single-base |

Nanopore Sequencing for Direct 5-Hydroxymethylcytosine (B124674) Detection

Nanopore sequencing represents a paradigm shift in DNA sequencing, enabling the direct detection of modified bases without the need for PCR amplification or chemical conversion. nanoporetech.com This technology works by passing a single strand of DNA through a protein nanopore, such as Mycobacterium smegmatis porin A (MspA), and measuring the resulting disruptions in an ionic current. pnas.org Each base, including modified ones like 5mC and 5hmC, produces a distinct electrical signal, allowing for their direct identification in real-time. nanoporetech.compnas.org

Recent advancements in nanopore sequencing platforms and base-calling algorithms allow for the simultaneous detection of both 5mC and 5hmC during standard sequencing runs. nanoporetech.com Studies have benchmarked nanopore sequencing against traditional bisulfite-based methods and found it to be highly accurate for detecting these modifications. nanoporetech.comnih.gov A key advantage is its ability to sequence long, native DNA fragments, providing information on the phase of epigenetic marks and enabling the study of modification patterns on individual DNA molecules. nanoporetech.comnih.gov However, the accuracy of calling low-abundance modifications like 5hmC can be a challenge, and the false discovery rate needs careful consideration, particularly in cell types where 5hmC levels are low. biorxiv.org

| Feature | Description | Reference |

| Principle | Direct detection of bases by measuring changes in ionic current as a single DNA strand passes through a nanopore. | pnas.org |

| Detection | 5hmC and 5mC produce distinct electrical signals, allowing for their direct and simultaneous identification. | nanoporetech.compnas.org |

| Advantages | Direct detection, no PCR/chemical conversion, long reads, simultaneous 5mC/5hmC calling. | nanoporetech.comnih.gov |

| Challenges | Accuracy and false discovery rate for low-abundance modifications require careful evaluation. | biorxiv.org |

Single-Molecule Real-Time (SMRT) Sequencing

Single-Molecule Real-Time (SMRT) sequencing, another third-generation technology, also allows for the direct detection of DNA modifications. This method observes a single DNA polymerase molecule as it synthesizes a complementary strand from a template. nih.gov The incorporation of each nucleotide causes a characteristic pause in the polymerase's activity, and the duration of this pause (the interpulse duration, or IPD) is measured. nih.gov

Modified bases like 5hmC can alter the polymerase kinetics, resulting in a detectable change in the IPD compared to an unmodified base. nih.govnih.gov To enhance this signal, a selective chemical labeling method can be combined with SMRT sequencing. In this approach, 5hmC is first glucosylated, and then a larger chemical tag (like biotin) is attached via click chemistry. nih.gov This bulky adduct on the 5hmC base causes a more substantial and easily detectable kinetic signature during SMRT sequencing, enabling confident, strand-specific, and base-resolution detection of 5hmC with high sensitivity. nih.govnih.govpacb.com

TET-Assisted Pyridine (B92270) Borane (B79455) Sequencing (TAPS)

TET-Assisted Pyridine Borane Sequencing (TAPS) is a bisulfite-free chemical method for the direct, base-resolution sequencing of 5mC and 5hmC. nih.govox.ac.ukspringernature.com The method involves two main chemical steps. First, Ten-eleven translocation (TET) enzymes are used to oxidize both 5mC and 5hmC to 5-carboxylcytosine (5caC). acs.orgwikipedia.org In the second step, a pyridine borane solution selectively reduces 5caC to dihydrouracil (B119008) (DHU). nih.govwikipedia.org Unmodified cytosine is unaffected by this entire process. During subsequent PCR amplification, DHU is read as thymine (T). ox.ac.ukwikipedia.org Therefore, in the final sequencing data, both 5mC and 5hmC are read as 'T', while unmodified cytosine is read as 'C'. ox.ac.uk

To specifically map only 5hmC, a variant called TAPSβ was developed. wikipedia.org This protocol introduces an initial step where 5hmC is protected by glucosylation using a β-Glucosyltransferase. This attached glucose group blocks the TET enzyme from oxidizing the 5hmC. acs.orgwikipedia.org Consequently, only 5mC is converted to 5caC and then to T, while the protected 5hmC remains as C. By comparing TAPS and TAPSβ results, the locations of both 5mC and 5hmC can be determined at single-base resolution. TAPS is noted for preserving DNA integrity, yielding higher quality data with more even coverage and lower sequencing costs compared to bisulfite sequencing. nih.govspringernature.com

Enrichment-Based and Locus-Specific Mapping Strategies

These methods first isolate DNA fragments containing 5hmC from the rest of the genome. The enriched DNA is then typically analyzed by high-throughput sequencing to identify the genomic regions with a high density of this modification. While often not providing single-base resolution, these techniques are powerful for genome-wide profiling. enseqlopedia.com

Hydroxymethylated DNA Immunoprecipitation Sequencing (hMeDIP-seq)

Hydroxymethylated DNA Immunoprecipitation Sequencing (hMeDIP-seq) is an antibody-based enrichment technique used for the genome-wide mapping of 5hmC. cd-genomics.comnih.gov The method involves fragmenting the genomic DNA and then using an antibody that specifically binds to 5hmC to immunoprecipitate the DNA fragments containing this modification. creativebiomart.netenseqlopedia.comnih.gov

The enriched DNA fragments are then purified and sequenced using next-generation sequencing platforms. cd-genomics.com This provides a profile of 5hmC distribution across the genome. hMeDIP-seq is a cost-effective method that can cover 5hmC in both dense and sparse regions of the genome. creativebiomart.netcd-genomics.com The specificity of the technique is highly dependent on the quality and specificity of the anti-5hmC antibody used. enseqlopedia.comcd-genomics.com The resolution of hMeDIP-seq is typically in the range of 50-150 base pairs, determined by the size of the DNA fragments. creativebiomart.netenseqlopedia.com

Chemical Labeling and Enrichment (hmC-seal, CMS-Seq, GLIB-Seq)

Chemical labeling and enrichment methods provide an alternative to antibody-based approaches. These techniques exploit the unique chemical properties of the hydroxyl group of 5hmC.

hmC-Seal involves the selective glucosylation of 5hmC using a T4 β-glucosyltransferase (βGT) and a modified glucose molecule, often containing an azide (B81097) group. cd-genomics.com This azide group can then be "clicked" to a biotin (B1667282) molecule. biorxiv.orgfrontiersin.org The biotinylated DNA fragments can then be captured and enriched using streptavidin-coated beads for subsequent sequencing. nih.gov This method is highly specific and has been used to profile the genome-wide distribution of 5hmC. cd-genomics.com

CMS-Seq (Covalent-labeling-based 5hmC-Sequencing) and GLIB-Seq (Glycosylation, Periodate (B1199274) oxidation, and Biotinylation-based Sequencing) are variations of this chemical labeling strategy. nih.govwikipedia.org GLIB-Seq, for instance, involves enzymatic glycosylation, followed by periodate oxidation and then biotinylation, allowing for the quantitative labeling and enrichment of DNA fragments containing even a single 5hmC residue. nih.gov A combined strategy, named DIP-CAB-Seq, integrates the selective chemical labeling and enrichment of 5hmC-containing fragments with a subsequent deaminase-based reaction to achieve single-base resolution on the enriched DNA. biorxiv.orgfrontiersin.orgbiorxiv.org

| Method | Principle | Resolution | Key Features |

| hMeDIP-seq | Enrichment of 5hmC-containing DNA fragments using a specific antibody. cd-genomics.comnih.gov | Low (~50-150 bp) | Cost-effective; Antibody-dependent specificity. creativebiomart.netenseqlopedia.comcd-genomics.com |

| hmC-Seal | Selective chemical labeling of 5hmC with a modified glucose and biotin, followed by affinity enrichment. cd-genomics.com | Low (enrichment) | Highly specific; Reduces reliance on sulfites. cd-genomics.com |

| GLIB-Seq | Enzymatic glycosylation, periodate oxidation, and biotinylation for 5hmC enrichment. nih.gov | Low (enrichment) | Quantitative labeling of fragments with single 5hmC. nih.gov |

Emerging and Novel Detection Methodologies

Electrochemical and Photoelectrochemical Biosensing

Electrochemical and photoelectrochemical biosensors represent a class of emerging technologies for the sensitive and selective detection of 5-hmC. These methods translate the biological recognition of 5-hmC into a measurable electrical signal.

Electrochemical Biosensors: These sensors often rely on the specific modification of 5-hmC followed by an electrochemical reaction. One approach involves the glycosylation of 5-hmC using T4 β-glucosyltransferase (β-GT), which attaches a glucose moiety to the base. iaea.org This modified DNA is then captured on an electrode surface. An enzyme like alkaline phosphatase can be introduced, which catalyzes a reaction producing an electrochemically active substance, such as p-nitrophenol, leading to a detectable signal. iaea.org Another strategy utilizes graphene-based sensors. nih.gov In one design, graphene functionalized with biotin and gold nanoparticles (AuNPs) is used as the electrode surface. nih.gov The AuNPs enhance the oxidation of 5-hmC, allowing for its direct, label-free detection with a remarkably low detection limit of 63.2 femtomolar (fM). nih.gov